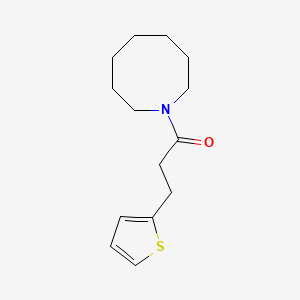![molecular formula C15H13N3O B7499537 N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as NMS-P118, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide leads to the degradation of these oncogenic proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide is that it has shown efficacy in a wide range of cancer types. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in combination with other drugs.
Zukünftige Richtungen
There are several future directions for the development of N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide. One direction is to optimize its formulation to improve its solubility and bioavailability. Another direction is to further investigate its mechanism of action and to identify biomarkers that can predict its efficacy in different cancer types. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 4-cyanobenzyl chloride with N-methyl-3-pyridinecarboxamide in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs such as doxorubicin and cisplatin. N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Eigenschaften
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(15(19)14-3-2-8-17-10-14)11-13-6-4-12(9-16)5-7-13/h2-8,10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZNEULFFDLUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7499455.png)
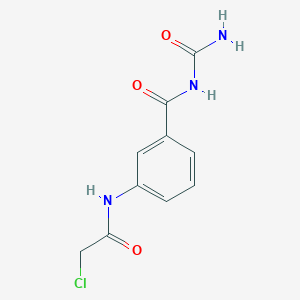
![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)
![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)
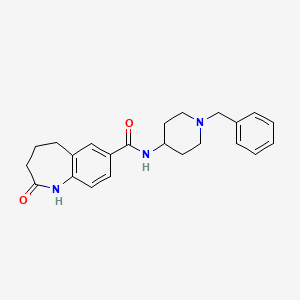
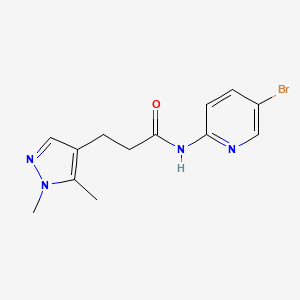
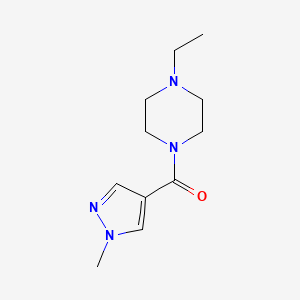
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)
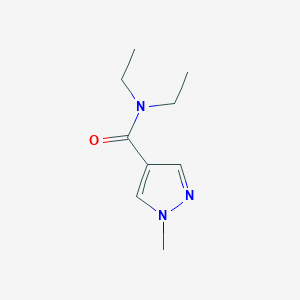
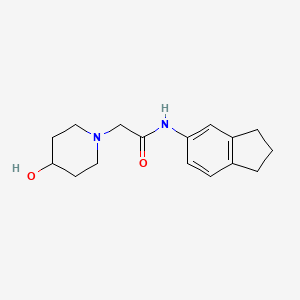
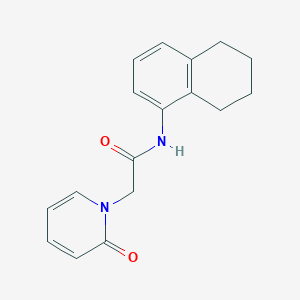
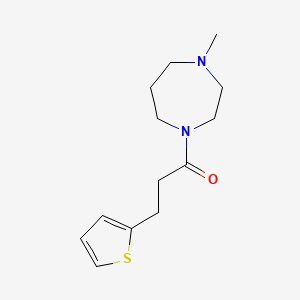
![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
